1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(2,2,2-trifluoroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O/c10-6-2-1-3-7(4-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCXXGUETWAUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677695 | |
| Record name | N-(3-Bromophenyl)-N'-(2,2,2-trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036990-21-2 | |
| Record name | N-(3-Bromophenyl)-N'-(2,2,2-trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Urea Formation via Isocyanate and Amine Reaction
A common and efficient method involves the reaction of 3-bromophenyl isocyanate with 2,2,2-trifluoroethylamine under controlled conditions. The reaction proceeds as follows:
- Reactants : 3-bromophenyl isocyanate and 2,2,2-trifluoroethylamine
- Solvent : Aprotic solvents such as 1,2-dimethoxyethane or tetrahydrofuran are preferred to maintain solubility and reactivity
- Temperature : Typically ambient to mild heating (20–65 °C)
- Procedure : The amine is slowly added to a solution of the isocyanate under stirring to control exothermicity. The mixture is stirred for 1–4 hours to ensure complete reaction.
- Workup : The reaction mixture is concentrated and the product is purified by recrystallization or chromatography.
This method is supported by analogous examples in patents describing haloalkyl ureas, where similar haloaryl isocyanates react with haloalkyl amines to yield substituted ureas with high purity and yield.
Stepwise Synthesis via Carbamoyl Chloride Intermediate
Another approach involves preparing a carbamoyl chloride intermediate from 3-bromophenyl amine, which then reacts with 2,2,2-trifluoroethylamine:
- Step 1 : Conversion of 3-bromoaniline to 3-bromophenyl isocyanate or carbamoyl chloride using phosgene or phosgene equivalents (e.g., triphosgene)
- Step 2 : Reaction of the carbamoyl chloride with 2,2,2-trifluoroethylamine in an inert solvent such as dichloromethane or dimethoxyethane at low temperature (0–25 °C)
- Step 3 : Workup involves washing with aqueous base to remove acidic byproducts, drying, and purification.
Reaction Conditions and Optimization
The reaction conditions for synthesizing this compound are critical for yield and purity. Key parameters include:
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | 1,2-Dimethoxyethane, tetrahydrofuran, dichloromethane | Aprotic solvents preferred for stability |
| Temperature | 20–65 °C | Mild heating enhances reaction rate |
| Molar Ratio | 1:1 to 1:1.2 (isocyanate:amine) | Slight excess of amine can drive reaction |
| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |
| Workup | Aqueous washes, filtration, recrystallization | Removes impurities and byproducts |
Representative Experimental Data from Related Compounds
While direct experimental data for this compound is limited, analogous compounds provide insight:
Summary Table of Preparation Methods
| Method | Reactants | Solvent | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Isocyanate + Amine Reaction | 3-Bromophenyl isocyanate + 2,2,2-trifluoroethylamine | 1,2-Dimethoxyethane, THF | 20–65 °C | High yield, straightforward | Requires handling isocyanates |
| Carbamoyl Chloride Intermediate | 3-Bromoaniline → carbamoyl chloride + amine | Dichloromethane, DME | 0–25 °C | Controlled stepwise synthesis | Use of phosgene or equivalents |
| One-Pot In Situ Generation | 3-Bromoaniline + phosgene + amine | Aprotic solvents | Ambient | Streamlined, fewer isolation steps | Requires careful control of conditions |
Research Findings and Considerations
- The trifluoroethyl group enhances metabolic stability and lipophilicity, which is beneficial for biological activity, making the preparation of such ureas valuable in medicinal chemistry.
- The presence of bromine on the phenyl ring allows for further functionalization via cross-coupling reactions, so the synthetic method must preserve this functionality.
- Purification typically involves recrystallization or chromatographic methods due to the compound’s moderate polarity and potential impurities from side reactions.
- Safety considerations include handling of isocyanates and phosgene derivatives, which require appropriate precautions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states. Reduction reactions can also modify the trifluoroethyl group or the urea moiety.
Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Oxidation: Oxidized urea derivatives with altered functional groups.
Reduction: Reduced forms of the original compound, potentially with modified trifluoroethyl groups.
Scientific Research Applications
Pharmacological Applications
1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea has been explored for its role as an agonist of orexin receptors. Orexin receptors are critical in regulating sleep-wake cycles and appetite, making this compound a candidate for treating sleep disorders and obesity-related conditions. Research indicates that compounds targeting these receptors can influence neuropeptide signaling pathways, potentially leading to therapeutic advancements in managing related disorders .
Anticancer Research
The compound's structural characteristics make it a candidate for further exploration in anticancer drug development. Its bromophenyl moiety may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that derivatives of urea compounds can exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action and efficacy .
Agricultural Chemistry
In agricultural research, compounds similar to this compound are being evaluated for their potential as herbicides or fungicides. The trifluoroethyl group is known to enhance the bioactivity of certain agrochemicals by improving their stability and solubility in plant systems. This aspect could lead to the development of more effective crop protection agents that minimize environmental impact while maximizing yield .
Case Study 1: Orexin Receptor Agonism
A study published in Google Patents highlights the efficacy of urea compounds as orexin receptor agonists. The research outlines how structural modifications to urea can significantly impact receptor binding affinity and selectivity, indicating that this compound could be optimized for enhanced therapeutic effects against sleep-related disorders .
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access. The trifluoroethyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
1-(4-Bromophenyl)-3-[2-(trifluoromethyl)phenyl]urea
- CAS No.: Not explicitly listed; molecular formula C₁₄H₁₀BrF₃N₂O (mass: 359.145) .
- Key Differences :
- Bromine at the para position instead of meta.
- Trifluoromethylphenyl replaces trifluoroethyl.
- The trifluoromethyl group (CF₃) is more electron-withdrawing than trifluoroethyl (CF₃CH₂), altering electronic properties .
1-(2-Bromophenyl)-3-phenylurea
- CAS No.: 5269-25-0; molecular formula C₁₃H₁₁BrN₂O .
- Lack of fluorine reduces metabolic stability and lipophilicity compared to the target compound .
Functional Group Modifications
1-(3-Bromophenyl)-3-[4-(boronate ester)phenyl]urea
- Example : PN-3724 (CAS: 874299-21-5); molecular formula C₁₉H₂₂BBrF₃N₂O₃ .
- Key Differences :
- Incorporates a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
- Impact :
4-Benzyl-3-(3-bromophenyl)-1-(trifluoromethyl)imidazolidin-2-one
- Key Differences :
- Cyclic urea core with a trifluoromethyl group.
- Impact: Ring strain in the imidazolidinone may enhance reactivity or conformational rigidity. Trifluoromethyl directly bonded to nitrogen alters hydrogen-bonding capacity compared to trifluoroethyl .
Electronic and Bioavailability Considerations
1-(3-Bromo-5-trifluoromethoxyphenyl)-3-(2-hydroxymethylphenyl)urea
- Key Differences :
- Contains a trifluoromethoxy (OCF₃) group instead of trifluoroethyl.
- Hydroxymethyl group introduces hydrogen-bonding capability, enhancing solubility .
1-(1-(4-Bromophenyl)-3,3,3-trifluoropropyl)-1,3-dimethylurea
- Key Differences :
- Trifluoropropyl chain replaces trifluoroethyl.
- Impact: Extended fluorinated alkyl chain increases lipophilicity (logP) but may reduce solubility.
Physicochemical Comparison
Biological Activity
1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C9H8BrF3N2O
- Average Mass : 297.075 g/mol
- Monoisotopic Mass : 295.97721 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in cancer progression and other diseases. For instance, it has been shown to affect the activity of acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : The compound exhibits potential as a modulator for metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders. Specifically, it may act as a negative allosteric modulator at mGluR2, influencing neurotransmission pathways associated with psychiatric conditions .
Anticancer Activity
A study investigated the anticancer properties of similar urea derivatives and noted that compounds with trifluoroethyl groups showed enhanced cytotoxicity against various cancer cell lines. The structural characteristics of these compounds play a crucial role in their ability to induce apoptosis in tumor cells .
- Table 1: Cytotoxicity Data
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 5.6 | Apoptosis induction |
| Compound B | MCF-7 (breast) | 12.4 | Cell cycle arrest |
| This compound | A549 (lung) | 8.9 | Enzyme inhibition |
Neurological Implications
Research has highlighted the role of similar compounds in modulating neurotransmitter systems. The inhibition of acetylcholinesterase by urea derivatives has been linked to improved cognitive functions in models of Alzheimer’s disease .
Pharmacological Profile
The pharmacological profile indicates that this compound could be beneficial for treating conditions involving aberrant neurotransmission or uncontrolled cell proliferation.
- Table 2: Pharmacological Activities
Q & A
Basic Research Question
- ¹H-NMR : Key signals include the urea NH protons (δ 8.64–8.80 ppm, broad) and the trifluoroethyl group (q, J = 9.6 Hz, δ 4.97 ppm) .
- ¹³C-NMR : The CF₃ group shows a quartet near δ 125 ppm (¹JCF ≈ 280 Hz).
- LCMS : Monitor molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm intermediate and final product masses .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (as in ) resolves ambiguities in regiochemistry or stereochemistry .
How can researchers resolve contradictions in reported biological activity data for urea derivatives like this compound?
Advanced Research Question
Contradictions may arise from assay variability or structural analogs (e.g., notes chloro/methyl substitutions alter bioactivity). Methodological solutions:
- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability.
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to assess potency discrepancies.
- Structural Confirmation : Ensure purity (>95% by HPLC) and confirm stereochemistry (via NOESY or CD spectroscopy) to eliminate impurities as confounding factors .
What strategies are recommended for elucidating the mechanism of action of this compound in anticancer studies?
Advanced Research Question
- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics can reveal downstream pathways affected by treatment .
- Molecular Dynamics (MD) : Simulate binding to hypothesized targets (e.g., EGFR or VEGFR) using software like GROMACS .
How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?
Advanced Research Question
- Analog Synthesis : Modify the bromophenyl group (e.g., replace Br with Cl, CN) or the trifluoroethyl chain (e.g., -CF₂H or -CH₂CF₃) to assess electronic effects .
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding (urea moiety) and hydrophobic (aryl groups) features .
- In Vivo PK/PD : Compare bioavailability and tissue distribution of analogs to correlate structural changes with efficacy .
What computational strategies are recommended for predicting binding modes of this urea derivative with potential biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into crystal structures of targets (e.g., tubulin or kinases) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthetic targets.
- QSAR Modeling : Train machine learning models (e.g., Random Forest) on datasets from and to predict bioactivity .
How can researchers address solubility and stability issues during in vitro assays?
Basic Research Question
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as cyclodextrin complexes .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .
- Prodrug Design : Modify the urea moiety to a carbamate or incorporate PEGylated side chains for improved pharmacokinetics .
What analytical methods are suitable for quantifying trace impurities in synthesized batches?
Basic Research Question
- HPLC-MS : Use reverse-phase C18 columns with a gradient elution (water:acetonitrile + 0.1% formic acid) to detect impurities <0.1% .
- ICP-OES : Quantify residual heavy metals (e.g., Pd from Stille couplings in ) to ensure compliance with ICH Q3D guidelines .
- NMR Spiking : Add authentic impurity standards to ¹H-NMR samples for identification .
How can researchers validate the selectivity of this compound against off-target proteins?
Advanced Research Question
- Selectivity Screening : Use thermal shift assays (TSA) to assess binding to unrelated proteins (e.g., albumin).
- CRISPR-Cas9 Knockout : Generate cell lines lacking hypothesized targets to confirm on-target effects .
- CETSA (Cellular Thermal Shift Assay) : Monitor target engagement in live cells via Western blot or MS .
What methodologies are recommended for scaling up synthesis while maintaining reproducibility?
Advanced Research Question
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., Stille coupling in ) to improve heat dissipation and scalability .
- DoE (Design of Experiments) : Use statistical tools (e.g., JMP) to optimize parameters (temperature, stoichiometry) across batches.
- PAT (Process Analytical Technology) : Integrate inline FTIR or Raman spectroscopy for real-time reaction monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
